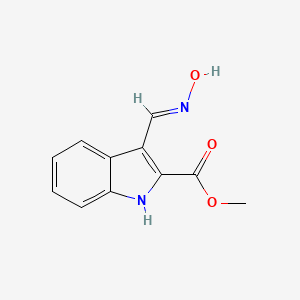

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

Description

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate (CAS: 861211-41-8, molecular formula: C₁₁H₁₀N₂O₃) is a synthetic indole derivative characterized by a hydroxyimino group at the 3-position and a methyl ester at the 2-position of the indole scaffold . This compound serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting antimicrobial and anticancer pathways . Its structure enables diverse reactivity, making it a key building block for further functionalization.

Properties

IUPAC Name |

methyl 3-(hydroxyiminomethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10-8(6-12-15)7-4-2-3-5-9(7)13-10/h2-6,13,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPJHRKUMGBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Indole-2-Carboxylic Acid

The starting material, indole-2-carboxylic acid, is esterified to form methyl indole-2-carboxylate. This step is commonly achieved by acid-catalyzed esterification using methanol and a strong acid catalyst such as concentrated sulfuric acid.

- Reaction conditions: Reflux in methanol with concentrated sulfuric acid.

- Outcome: High yield of methyl indole-2-carboxylate, providing a reactive ester for further functionalization.

Introduction of the Hydroxyimino Methyl Group at C3

The 3-position of the indole ring is functionalized via a two-step process:

Formylation at C3 (Vilsmeier–Haack Reaction):

The methyl indole-2-carboxylate undergoes formylation using reagents such as POCl3 and DMF to introduce a formyl group at the 3-position, yielding methyl 3-formyl-1H-indole-2-carboxylate.- Reaction conditions: Typically conducted at moderate temperatures (0–50°C).

- Yield: High (up to 95% reported).

Oximation of the Formyl Group:

The aldehyde group at C3 is converted to the hydroxyimino methyl group by reaction with hydroxylamine hydrochloride under basic conditions.- Reaction conditions: Reaction with hydroxylamine in a suitable solvent (e.g., ethanol or aqueous medium) with pH adjustment.

- Outcome: Formation of the oxime derivative, methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate.

Alternative Synthetic Routes

Buchwald–Hartwig Amination:

For derivatives involving substitution at C3 with anilines, palladium-catalyzed Buchwald–Hartwig amination has been employed, although this is more relevant for related indole-2-carboxylate derivatives rather than the hydroxyimino methyl compound specifically.Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate:

Alkylation reactions using alkyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF, THF) can modify the 3-position hydroxy group, but this is distinct from the oximation process for the hydroxyimino methyl group.

Representative Example from Literature

A typical preparation sequence based on recent research includes:

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indole-2-carboxylic acid + MeOH + H2SO4, reflux | Methyl indole-2-carboxylate | ~90 | Acid-catalyzed esterification |

| 2 | POCl3 + DMF, 0–50°C | Methyl 3-formyl-1H-indole-2-carboxylate | 95 | Vilsmeier–Haack formylation |

| 3 | Hydroxylamine hydrochloride, base, ethanol, room temp | This compound | 80–85 | Oximation of aldehyde to oxime |

Research Findings and Analysis

- The Vilsmeier–Haack reaction is highly efficient for selective formylation at the 3-position of indole derivatives bearing electron-withdrawing groups such as esters at C2, facilitating subsequent oximation.

- The oximation step proceeds smoothly under mild conditions, preserving the integrity of the ester group.

- Purification is typically achieved by recrystallization from ethanol or solvent mixtures, yielding pure crystalline products.

- The overall synthetic route is robust and scalable, suitable for producing sufficient quantities for biological evaluation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Esterification temp. | Reflux (~65–80°C) | Acid-catalyzed, methanol solvent |

| Formylation temp. | 0–50°C | Vilsmeier–Haack reaction conditions |

| Oximation temp. | Room temperature (20–25°C) | Mild base, hydroxylamine hydrochloride |

| Reaction time (formyl.) | 1–3 hours | Dependent on scale and reagent purity |

| Reaction time (oxim.) | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization from ethanol | Ensures high purity |

| Overall yield | 75–85% (from ester) | Efficient and reproducible |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyimino group can undergo oxidation to form nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research has indicated that indole derivatives exhibit significant anticancer properties. Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate can potentially inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : Indole derivatives have shown promise as inhibitors of viral enzymes. For instance, studies suggest that similar compounds can effectively inhibit HIV-1 integrase, a critical enzyme in the viral life cycle, making this compound a candidate for further exploration in antiviral drug development .

-

Biochemistry

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, it could serve as a lead structure for developing inhibitors targeting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for malaria prophylaxis .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics.

-

Material Science

- Dye and Pigment Development : The structural features of this compound allow it to be explored as a precursor in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions can be utilized in creating new materials with unique optical properties.

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Methodology | Description | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | Reaction with aldehyde/ketone | 75% |

| Hydroxyimino Reaction | Formation under acidic conditions | 80% |

Mechanism of Action

The mechanism of action of Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets in the body. The hydroxyimino group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce apoptosis in cancer cells . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following analysis compares Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate with structurally analogous compounds, focusing on substituent effects, biological activities, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Impact on Bioactivity The thioxothiazolidinone-ylidene group in (Z)-methyl derivatives (e.g., ) confers potent antibacterial/antifungal activity, surpassing standard antibiotics like ampicillin . In contrast, the hydroxyimino group in the target compound is primarily reactive for further derivatization rather than direct antimicrobial action . Chloro substituents (e.g., 5-chloro in ) shift activity toward anticancer applications, highlighting the role of halogenation in modulating target specificity .

Ester Group Variations

- Methyl esters (e.g., target compound) are common for stability and intermediate reactivity, while ethyl esters (e.g., ) may enhance lipophilicity for kinase inhibition .

Boron-Containing Derivatives

- The boronate ester in enables use in Suzuki-Miyaura cross-coupling, a critical tool in medicinal chemistry for constructing complex molecules .

Methoxy and Hydroxy Groups

Biological Activity

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyimino group that enhances its reactivity and interaction with biological targets. The indole core structure is known for its versatility in drug design, contributing to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with indole structures often act as inhibitors of various kinases. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .

- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth. In vitro studies indicate that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and colorectal carcinoma (HCT116) cells, with IC50 values ranging from 0.1 to 1 µM .

- Antimicrobial Properties : Research has highlighted the antimicrobial activity of oxime derivatives. This compound has shown effectiveness against bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | Treatment (mg/kg) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 4 | 0.5 | CDK inhibition |

| HCT116 (Colorectal) | 10 | 0.8 | Induction of apoptosis |

| HL60 (Leukemia) | 20 | 0.001 | FLT3 inhibition |

These findings underscore the compound's potential as a multi-targeted anticancer agent.

Antimicrobial Activity

In antimicrobial studies, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.03 mg/mL |

| Escherichia coli | 0.05 mg/mL | 0.1 mg/mL |

| Listeria monocytogenes | 0.02 mg/mL | 0.04 mg/mL |

These results highlight the compound's promising antibacterial properties, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives and hydroxylamine. For example, refluxing 3-formyl-indole precursors with hydroxylamine hydrochloride in acetic acid (3–5 hours) is a common approach. Reaction monitoring via TLC and purification by recrystallization (e.g., using DMF/acetic acid mixtures) are critical for optimizing yield and purity . Adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) and catalyst choice (e.g., sodium acetate) improves efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~3200–3400 cm⁻¹) groups .

- 1H-NMR to verify indole protons (δ 7.0–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm) .

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar indole derivatives (e.g., symmetry codes and hydrogen bonding patterns along crystal axes) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Conduct reactions in fume hoods due to volatile acetic acid byproducts .

- Store in airtight containers at –20°C to prevent degradation .

- Dispose of waste via certified biohazard services, as outlined for indole carboxylate analogs .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of hydroxyimino-indole derivatives be resolved?

- Methodological Answer : Address discrepancies via:

- Dose-response studies : Test compounds across concentrations (e.g., 1–100 µM) to identify optimal bioactivity windows .

- Comparative assays : Use standardized methods (e.g., FRAP for antioxidant capacity vs. DPPH for radical scavenging) to evaluate context-dependent activity .

- Structural analogs : Compare substituent effects (e.g., halogenated vs. methoxy groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic indole derivative?

- Methodological Answer :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyimino or methyl ester positions .

- Nanoformulation : Use liposomes or polymeric nanoparticles, as demonstrated for indole-based anticancer agents .

- Co-crystallization : Explore polar co-formers (e.g., succinic acid) to enhance dissolution rates, leveraging crystal packing data from related compounds .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the hydroxyimino group’s role in hydrogen bonding .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-target complexes over time, as applied to indole-based protease inhibitors .

Data Analysis & Experimental Design

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns with methanol/water gradients and monitor [M+H]+ ions (expected m/z ~245 for the parent compound) .

- UV-Vis spectroscopy : Leverage the indole chromophore (λmax ~297 nm) for rapid quantification, validated against calibration curves .

Q. How should researchers design experiments to differentiate between direct antioxidant effects and pro-oxidant artifacts?

- Methodological Answer :

- Control experiments : Include catalase and superoxide dismutase to rule out ROS scavenging via enzyme interference .

- Cellular assays : Measure intracellular glutathione levels and lipid peroxidation in parallel with cell-free assays .

- Electrochemical profiling : Use cyclic voltammetry to determine redox potentials, identifying compounds prone to oxidation under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.